5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one
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Overview
Description
5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexenone ring substituted with a 4-aminophenyl group and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of acetone with an appropriate aldehyde, followed by cyclization.
Introduction of the 4-Aminophenyl Group: The 4-aminophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-aminobenzoyl chloride and an appropriate catalyst.
Methylation: The final step involves the methylation of the cyclohexenone ring at the 5-position using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Lacks the amino group, resulting in different reactivity and applications.
5,5-Dimethyl-3-(4-hydroxyphenyl)-2-cyclohexen-1-one: Contains a hydroxyl group instead of an amino group, leading to different chemical properties.
Uniqueness
5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one is unique due to the presence of the 4-aminophenyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
72036-57-8 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(4-aminophenyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H17NO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9,15H2,1-2H3 |
InChI Key |
KMDFZRUKDNJUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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